2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,5-dimethylphenyl)acetamide
Description
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of indole and pyran structures
Properties
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-16-7-8-17(2)20(11-16)25-24(28)15-30-23-14-29-19(12-22(23)27)13-26-10-9-18-5-3-4-6-21(18)26/h3-8,11-12,14H,9-10,13,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAAXHLKTFBVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyran ring. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, reagents, and purification methods are critical to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole or pyran rings.
Reduction: This can be used to alter the oxidation state of specific atoms within the compound.
Substitution: This reaction can introduce new functional groups to the molecule, enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and the use of catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups to the molecule.
Scientific Research Applications
This compound's potential biological activities stem from its structural components, which suggest various pharmacological applications:
Anticancer Properties
Research indicates that compounds with indole and pyran moieties can exhibit anticancer activity by interacting with specific molecular targets involved in cell proliferation and apoptosis. Preliminary studies have suggested that this compound may inhibit pathways linked to tumor growth .
Anti-inflammatory Effects
The ability of this compound to modulate inflammatory pathways has been explored in silico through molecular docking studies. It is hypothesized that it may act as an inhibitor of enzymes like lipoxygenase, which play a role in inflammatory responses .
Neuropharmacological Applications
Given the presence of the indole structure, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders .
Case Study 1: Anticancer Activity
A study focusing on derivatives of indole-pyran compounds demonstrated that modifications could enhance their efficacy against various cancer cell lines. The specific interactions at the molecular level were analyzed using docking studies, revealing promising binding affinities with key proteins involved in cancer progression .
Case Study 2: Anti-inflammatory Mechanisms
In a separate investigation, the anti-inflammatory properties of similar compounds were evaluated through both in vitro and in vivo models. Results indicated a significant reduction in inflammatory markers when treated with these compounds, supporting their potential use as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.
Pyran Derivatives: Compounds with pyran rings, such as flavonoids and coumarins.
Uniqueness
What sets 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,5-dimethylphenyl)acetamide apart is its combination of both indole and pyran structures, which can confer unique properties not found in compounds with only one of these moieties. This dual structure can enhance its reactivity, stability, and potential biological activities.
Biological Activity
The compound 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyran ring fused with an indole moiety , which is known for its diverse biological activities. The presence of the dimethylphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the indole derivative.
- Coupling reactions to attach the pyran and acetamide moieties.
- Purification through chromatographic techniques.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally related to 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,5-dimethylphenyl)acetamide . For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2 | A549 | 5.12 ± 0.25 |
| 3 | HCT116 | 4.78 ± 0.30 |
| 4 | PC3 | 6.00 ± 0.40 |
These values indicate a significant cytotoxic effect against various cancer cell lines, suggesting that modifications in the structure can enhance potency against specific types of cancer .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death.
- Targeting Specific Proteins : Molecular docking studies suggest strong interactions with proteins involved in cancer signaling pathways, such as Bcl-2 and MEK/ERK pathways .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Study on Indole Derivatives : A study demonstrated that derivatives with similar structural motifs exhibited significant anti-proliferative effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Molecular Dynamics Simulations : Simulations indicated that the compound interacts favorably with target proteins through hydrophobic interactions and hydrogen bonding, enhancing its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,5-dimethylphenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Constructing the pyran-4-one core via cyclization of diketones or keto-esters under acidic conditions.
- Introducing the indole-methyl group at position 6 of the pyran ring via alkylation or nucleophilic substitution (e.g., using Na2CO3 in DMF as a base).
- Coupling the pyran intermediate to the 2,5-dimethylphenylacetamide moiety using coupling agents like EDCI/HOBt.
- Purification via column chromatography and recrystallization to isolate the final product. Reaction progress is monitored by TLC and HPLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : To verify connectivity and substituent positions (e.g., distinguishing pyran carbonyl signals at ~170 ppm).
- HPLC : To assess purity (>95% typically required for research use).
- Mass Spectrometry (ESI/APCI) : To confirm molecular weight (e.g., observed [M+H]+ peak).
- X-ray Crystallography : For absolute stereochemical confirmation, if crystalline derivatives are obtained .
Q. What are the standard reaction conditions for functionalizing the pyran or indole moieties?
- Methodological Answer :
- Oxidation/Reduction : Use catalysts like Pd/C for hydrogenation of unsaturated bonds.
- Substitution Reactions : Halogenation (e.g., NBS for bromination) or nucleophilic displacement with amines/thiols.
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) for SN2 reactions; dichloromethane for acid-sensitive steps.
- Temperature Control : Reflux for slow reactions, room temperature for sensitive intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and minimize by-products?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance efficiency.
- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of indole or pyran moieties.
- Solvent Optimization : Switch from DMF to acetonitrile or THF to reduce side reactions.
- Microwave-Assisted Synthesis : Accelerate reaction times for thermally driven steps (e.g., cyclization) .
Q. What strategies resolve conflicting spectral data during intermediate characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons).
- Isotopic Labeling : Use deuterated analogs to confirm assignments in complex spectra.
- Cross-Validation : Compare data with structurally similar compounds (e.g., PubChem entries for pyran-4-one derivatives) .
Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?
- Methodological Answer :
- In Vitro Assays : Enzymatic inhibition (e.g., kinase assays) or receptor-binding studies (radioligand displacement).
- Fluorescence Labeling : Attach probes like FITC to track cellular uptake via confocal microscopy.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to target proteins .
Q. What computational approaches predict pharmacokinetic properties like bioavailability or metabolic stability?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 interactions.
- Molecular Dynamics Simulations : Model membrane penetration using lipid bilayer systems (e.g., CHARMM-GUI).
- QSAR Models : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on activity .
Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the indole (e.g., electron-withdrawing groups) or pyran (e.g., ester vs. ketone).
- Biological Profiling : Test analogs against related targets (e.g., kinase panels) to identify selectivity drivers.
- Crystallographic Data : Compare ligand-target co-crystal structures to rationalize SAR trends .
Notes on Evidence Utilization
- Synthesis & Purification : , and 6 detail multi-step routes and purification protocols.
- Structural Confirmation : , and 12 highlight NMR and crystallography for rigorous characterization.
- Biological Interaction : and emphasize assay design and computational modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
